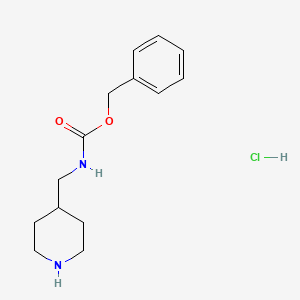

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride

Description

Properties

IUPAC Name |

benzyl N-(piperidin-4-ylmethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13;/h1-5,12,15H,6-11H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKBVLNTAHWVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662463 | |

| Record name | Benzyl [(piperidin-4-yl)methyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155456-34-1 | |

| Record name | Benzyl [(piperidin-4-yl)methyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride is a chemical compound of significant interest in contemporary drug discovery, primarily recognized for its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for this compound, serving as a technical resource for professionals in the field.

Chemical and Physical Properties

The hydrochloride salt of Benzyl (piperidin-4-ylmethyl)carbamate possesses distinct properties from its free base form. While the CAS number 132431-09-5 is often associated with both forms by commercial vendors, it technically refers to the free base.[1][2][3][4] The addition of hydrochloric acid results in a different molecular formula and weight. The properties of both the free base and the hydrochloride salt are summarized below for clarity.

Table 1: Physicochemical Properties

| Property | Benzyl (piperidin-4-ylmethyl)carbamate (Free Base) | This compound |

| Molecular Formula | C₁₄H₂₀N₂O₂[2][3][5] | C₁₄H₂₁ClN₂O₂[6] |

| Molecular Weight | 248.33 g/mol [2][3][5] | 284.78 g/mol [6] |

| Appearance | White to off-white solid[5] | Not explicitly found, likely a solid |

| CAS Number | 132431-09-5[2][4] | Not explicitly assigned, often uses free base CAS |

| Boiling Point | 409.2 ± 28.0 °C at 760 mmHg[7] | Data not available |

| Melting Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Table 2: Storage and Stability

| Compound | Condition | Duration |

| Benzyl (piperidin-4-ylmethyl)carbamate | 4°C, protect from light[5] | - |

| (in solvent) | -20°C, protect from light[5] | 1 month |

| -80°C, protect from light[5] | 6 months |

Synthesis and Experimental Protocols

General Synthetic Scheme:

A plausible synthetic route involves the reaction of 4-(aminomethyl)piperidine with benzyl chloroformate under basic conditions to form the carbamate, followed by treatment with hydrochloric acid.

Experimental Protocol (General Procedure):

-

Carbamate Formation:

-

Dissolve 4-(aminomethyl)piperidine in a suitable solvent such as dichloromethane or a biphasic system with an aqueous base (e.g., sodium bicarbonate solution).

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate dropwise while maintaining the temperature and stirring vigorously.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Benzyl (piperidin-4-ylmethyl)carbamate.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

-

Analytical Characterization

The structural confirmation and purity assessment of this compound are crucial. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 3: Analytical Methods

| Technique | Description |

| ¹H NMR | Confirms the presence of characteristic protons of the benzyl and piperidine moieties. While specific shifts for the hydrochloride salt are not published, they can be predicted to be similar to related structures. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| LC-MS | Used to determine the molecular weight of the compound and to assess its purity. A common method involves reverse-phase chromatography with a C18 column and a mobile phase gradient of water and acetonitrile with formic acid as an additive, coupled to a mass spectrometer with electrospray ionization (ESI) in positive mode.[8] |

A certificate of analysis for the free base confirms that the ¹H NMR and LCMS data are consistent with the expected structure and that the purity is typically ≥98.0% by NMR.[5]

Role in PROTAC Technology and Signaling Pathway

Benzyl (piperidin-4-ylmethyl)carbamate serves as a crucial building block for the linker component in PROTACs.[2][3] The linker connects the two main functional ends of a PROTAC: a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase.

The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Polyubiquitination of the target protein marks it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC Mechanism of Action

References

- 1. benchchem.com [benchchem.com]

- 2. alternative-therapies.com [alternative-therapies.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. rndmate.com [rndmate.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride | C14H21ClN2O2 | CID 22350243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanisms of Carbamate-Containing Therapeutic Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, with its characteristic ester-amide linkage, is a versatile structural motif in medicinal chemistry. Its unique properties, including chemical stability, the ability to form hydrogen bonds, and its role as a peptide bond isostere, have led to its incorporation into a wide array of therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the core mechanisms of action for carbamate-containing drugs, focusing on cholinesterase inhibition and anticancer applications. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development efforts.

Inhibition of Cholinesterases: A Dominant Mechanism

A primary and well-established mechanism of action for many carbamate-containing drugs is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][5] These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition leads to increased acetylcholine levels in synaptic clefts and neuromuscular junctions.[4] This mechanism is central to the therapeutic effects of drugs used in the treatment of Alzheimer's disease, myasthenia gravis, and as antidotes to anticholinergic poisoning.[6][7][8]

Carbamates act as "pseudo-irreversible" or reversible inhibitors.[5][9] The process involves a two-step reaction: the carbamate drug first binds to the active site of the cholinesterase. Then, the carbamoyl moiety is transferred to a critical serine residue in the enzyme's active site, forming a carbamylated enzyme that is temporarily inactive. This carbamylated enzyme is much more stable than the acetylated intermediate formed during acetylcholine hydrolysis but can be slowly hydrolyzed to regenerate the active enzyme.[4][10] The rate of this decarbamylation determines the duration of inhibition.

Quantitative Data: Inhibitory Potency of Cholinesterase Inhibitors

The potency of carbamate inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values can vary depending on the specific enzyme (AChE or BuChE), its source (e.g., human, rat), and the assay conditions.

| Therapeutic Agent | Target Enzyme | IC50 Value (µM) | Ki Value (µM) | Source Organism |

| Rivastigmine | Acetylcholinesterase (AChE) | 4.15 - 4.3 | - | Human / Rat |

| Butyrylcholinesterase (BuChE) | 0.031 - 0.037 | - | Human / Rat | |

| Neostigmine | Acetylcholinesterase (AChE) | 0.062 | 0.02 | Human / Electric Eel |

| Butyrylcholinesterase (BuChE) | 0.373 | - | Human | |

| Physostigmine | Acetylcholinesterase (AChE) | 0.04 - 0.117 | 0.001 - 0.02 | Human / Electric Eel |

| Butyrylcholinesterase (BuChE) | 0.059 | 0.15 | Human |

Note: The values presented are a range compiled from multiple sources and experimental conditions.[4][5][11][12][13][14]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity and inhibition is the spectrophotometric assay developed by Ellman.[15][16][17][18]

Principle: This colorimetric assay measures AChE activity based on the rate of formation of a yellow-colored product. The assay involves two coupled reactions:

-

AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.

-

The thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.[17][19]

Reagents:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB Solution in phosphate buffer

-

14 mM ATCI Solution in deionized water (prepare fresh)

-

AChE Solution (e.g., 1 U/mL in phosphate buffer, kept on ice)

-

Test compound (carbamate inhibitor) at various concentrations

Procedure (96-well plate format):

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL vehicle (solvent for test compound).

-

Test Sample: 130 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/vehicle to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[20]

-

Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[15]

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[20]

-

Anticancer Mechanisms of Carbamate-Containing Agents

The carbamate moiety is also a key structural feature in several potent anticancer drugs. In this context, the mechanism of action is diverse and often involves the disruption of fundamental cellular processes like DNA replication and cell division.

Inhibition of DNA Synthesis and Repair

Mitomycin C (MMC) is a powerful antitumor antibiotic that contains a carbamate group.[11] Its mechanism relies on bioreductive activation within the cell, which converts the quinone moiety into a reactive hydroquinone. This activated form acts as a bifunctional alkylating agent, creating covalent interstrand cross-links in DNA.[6][11][20][21] These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which is particularly cytotoxic to rapidly proliferating cancer cells.[6][21] The resulting DNA damage can trigger cell cycle arrest and apoptosis.[11] Recent studies have also shown that MMC can modulate cellular signaling pathways, including the RAS and MAPK/ERK pathways.[5][6]

Inhibition of Tubulin Polymerization

Docetaxel, a member of the taxane family of chemotherapeutics, features a carbamate in its side chain. Its primary mechanism of action is the disruption of microtubule dynamics.[3][12] Unlike other agents that prevent microtubule assembly, docetaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization.[3][22] This leads to the formation of abnormal, nonfunctional microtubule bundles, which disrupts the mitotic spindle. Consequently, the cell cycle is arrested in the G2/M phase, leading to mitotic catastrophe and apoptotic cell death.[4][9][10] Docetaxel's effects have been linked to the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway and the phosphorylation of anti-apoptotic proteins like Bcl-2.[4][9]

Quantitative Data: Cytotoxicity of Anticancer Agents

The efficacy of anticancer drugs is often measured by their IC50 values in various cancer cell lines, representing the concentration required to inhibit cell growth by 50%.

| Therapeutic Agent | Cancer Cell Line | IC50 Value | Mechanism |

| Mitomycin C | Human Conjunctival Fibroblasts | ~0.001% (w/v) | DNA Synthesis Inhibition |

| Human Conjunctival Fibroblasts | ~0.15 mg/g polymer (slow release) | Cell Proliferation Inhibition | |

| Docetaxel | PC-3 (Prostate Cancer) | 3.72 nM | Cell Proliferation Inhibition |

| DU-145 (Prostate Cancer) | 4.46 nM | Cell Proliferation Inhibition | |

| LNCaP (Prostate Cancer) | 1.13 nM | Cell Proliferation Inhibition |

Note: The values are from specific studies and conditions as cited.[2][4][13]

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to identify and characterize compounds that interfere with microtubule dynamics.

Principle: The polymerization of purified tubulin into microtubules is monitored over time. This can be measured by the increase in turbidity (light scattering at 340 nm) or through a more sensitive fluorescence-based method where a reporter dye binds to polymerized microtubules, causing an increase in fluorescence.[21] The process is initiated by raising the temperature to 37°C in the presence of GTP.

Reagents:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (1 mM final concentration)

-

Glycerol (for stabilization)

-

Fluorescent reporter (for fluorescence-based assay)

-

Test compound (e.g., docetaxel as an enhancer, nocodazole as an inhibitor)

Procedure (Turbidity-based, 96-well plate format):

-

Preparation: Prepare the tubulin reaction mix on ice to a final concentration of ~3 mg/mL in General Tubulin Buffer supplemented with GTP and glycerol.

-

Plate Setup: Pre-warm a 96-well plate to 37°C.

-

Compound Addition: Add the test compound, positive controls (e.g., 10 µM paclitaxel), and vehicle controls to the appropriate wells.

-

Initiate Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate the reaction.

-

Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Record the absorbance at 340 nm every 60 seconds for one hour.[2]

-

Data Analysis: Plot absorbance versus time. Inhibitors will show a decreased rate and extent of polymerization, while stabilizers like docetaxel will show an increased rate and extent compared to the vehicle control.

Other Mechanisms and Future Directions

Carbamates as Prodrugs

The carbamate linkage is frequently used in prodrug design to mask polar functional groups (like phenols or amines), thereby improving oral bioavailability and protecting the parent drug from first-pass metabolism.[1] These carbamate prodrugs are designed to be stable until they are cleaved by metabolic enzymes, such as esterases or cytochrome P450s, in the body to release the active therapeutic agent.[7] The rate of hydrolysis can be modulated by altering the substituents on the carbamate's nitrogen and oxygen, with N,N-disubstituted carbamates generally being more stable than their N-monosubstituted counterparts.[7][14][19][23]

Carbamate Kinase: An Emerging Target

Carbamate kinase (CK) is an enzyme that catalyzes the reversible phosphorylation of carbamate to carbamoyl phosphate, a key step in arginine and pyrimidine metabolism in many microorganisms.[8] This pathway is essential for ATP generation in some anaerobic parasites, such as Giardia lamblia, but is absent in higher eukaryotes. This makes carbamate kinase a potential target for the development of novel anti-parasitic drugs. While the therapeutic potential is recognized, there are currently no mainstream carbamate-containing drugs that specifically target this enzyme.

Conclusion

The carbamate functional group is a cornerstone of modern drug design, enabling a variety of mechanisms of action. Its role as a carbamylating agent in cholinesterase inhibitors is well-established and clinically significant. In oncology, carbamates contribute to the efficacy of drugs that disrupt DNA integrity and microtubule function. Furthermore, their utility in prodrug strategies highlights their versatility in overcoming pharmacokinetic challenges. As research continues, the exploration of novel targets like carbamate kinase may further expand the therapeutic landscape for this important chemical class.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of cell proliferation by mitomycin C incorporated into P(HEMA) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Mitomycin C and its analog trigger cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitomycin C and Its Analog Trigger Cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbamate kinase - Wikipedia [en.wikipedia.org]

- 9. Docetaxel enhances apoptosis and G2/M cell cycle arrest by suppressing mitogen-activated protein kinase signaling in human renal clear cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Mitomycin C | Cell Signaling Technology [cellsignal.com]

- 12. Tubulin-targeted agents including docetaxel and cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell growth inhibition and DNA incorporation of mitomycin C in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mitomycin C potentiates TRAIL-induced apoptosis through p53-independent upregulation of death receptors: Evidence for the role of c-Jun N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Inhibition of DNA cross-linking by mitomycin C by peroxidase-mediated oxidation of mitomycin C hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Structural Analysis of Benzyl (piperidin-4-ylmethyl)carbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride, a key intermediate in the synthesis of complex molecules, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] This document outlines the physicochemical properties, structural data, and detailed experimental protocols for the synthesis and characterization of this compound. The information presented is intended to support researchers and drug development professionals in their work with this molecule.

Chemical and Physical Properties

This compound is a white to off-white solid.[2] The compound is the hydrochloride salt of Benzyl (piperidin-4-ylmethyl)carbamate. The addition of hydrochloride improves the solubility and stability of the otherwise basic piperidine nitrogen.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Carbamic acid, N-(4-piperidinylmethyl)-, phenylmethyl ester, hydrochloride | [2] |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ | [3] |

| Molecular Weight | 284.78 g/mol | [3] |

| CAS Number | 132431-09-5 (free base) | [2] |

| Appearance | White to off-white solid | [2] |

| Purity (by NMR) | ≥98.0% | [2] |

| Storage | 4°C, protect from light | [2] |

Structural Elucidation

The structural integrity of this compound is typically confirmed by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural confirmation of organic molecules. Below are the predicted chemical shifts for ¹H and ¹³C NMR of the title compound in a suitable deuterated solvent such as DMSO-d₆ or D₂O.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.30 - 1.50 | m | 2H | Piperidine-H3 (axial) |

| ~1.80 - 1.95 | m | 2H | Piperidine-H3 (equatorial) |

| ~2.80 - 3.00 | m | 2H | Piperidine-H2 (axial) |

| ~3.10 - 3.25 | t | 2H | -CH₂-NH- |

| ~3.30 - 3.45 | m | 2H | Piperidine-H2 (equatorial) |

| ~5.05 | s | 2H | -O-CH₂-Ph |

| ~7.30 - 7.45 | m | 5H | Phenyl-H |

| ~7.50 | t | 1H | -NH- (carbamate) |

| ~8.50 - 9.00 | br s | 2H | Piperidine-NH₂⁺ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~28.5 | Piperidine-C3 |

| ~35.0 | Piperidine-C4 |

| ~43.0 | Piperidine-C2 |

| ~45.5 | -CH₂-NH- |

| ~66.0 | -O-CH₂-Ph |

| ~127.5 - 128.5 | Phenyl-C |

| ~137.0 | Phenyl-C (quaternary) |

| ~156.5 | Carbonyl (C=O) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 249.16 | [M+H]⁺ |

| 271.14 | [M+Na]⁺ |

| 108.09 | [C₇H₈O]⁺ (benzyl fragment) |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route starting from commercially available materials.

Caption: Synthetic workflow for this compound.

Protocol:

-

Step 1: Synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

-

To a solution of 1-Boc-4-formylpiperidine (1 equivalent) in methanol, add a solution of ammonia in methanol (7 N, 5 equivalents).

-

Stir the mixture for 2 hours at room temperature.

-

Add sodium borohydride (1.5 equivalents) portion-wise and continue stirring overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.

-

-

Step 2: Synthesis of tert-butyl 4-(((benzyloxy)carbonyl)aminomethyl)piperidine-1-carboxylate.

-

Dissolve the crude amine from Step 1 in dichloromethane and cool to 0°C.

-

Add triethylamine (1.5 equivalents) followed by the dropwise addition of benzyl chloroformate (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography.

-

-

Step 3: Synthesis of this compound.

-

Dissolve the purified product from Step 2 in a minimal amount of dichloromethane.

-

Add a solution of HCl in dioxane (4 M, 3-4 equivalents) and stir at room temperature for 4 hours.

-

The product will precipitate out of the solution.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

-

Analytical Characterization Protocols

-

NMR Spectroscopy:

-

Prepare a ~10 mg/mL solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integrations.

-

-

Mass Spectrometry:

-

Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

-

HPLC:

-

Use a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.

-

Monitor the elution at 254 nm.

-

The purity of the compound should be ≥98.0%.

-

Biological Context: Role as a PROTAC Linker

This compound serves as a building block for PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The piperidine moiety can be functionalized to bind to an E3 ligase, while the carbamate provides a point of attachment for a linker connected to a target protein ligand.

Caption: General mechanism of action for a PROTAC molecule.

Conclusion

This technical guide has provided a detailed structural and analytical overview of this compound. The compilation of its physicochemical properties, predicted spectral data, and comprehensive experimental protocols for its synthesis and characterization serves as a valuable resource for researchers in synthetic chemistry and drug discovery. The elucidation of its role as a PROTAC linker highlights its significance in the development of novel therapeutics.

References

The Piperidine Scaffold: A Comprehensive Guide to Discovery, Synthesis, and Application in Drug Design

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2][3] Its remarkable versatility and prevalence in over twenty classes of pharmaceuticals underscore its status as a "privileged scaffold" in drug discovery.[4] This technical guide provides an in-depth exploration of the discovery, synthesis, and application of piperidine derivatives in modern drug design. It is intended to be a valuable resource for professionals engaged in the development of novel piperidine-based therapeutics.

Pharmacological Significance of the Piperidine Moiety

The piperidine scaffold's success in drug design can be attributed to its unique structural and physicochemical properties. Its flexible, chair-like conformation allows for the precise spatial arrangement of substituents, enabling optimal interactions with biological targets.[2] Furthermore, the basic nitrogen atom is readily protonated at physiological pH, facilitating the formation of key ionic bonds with receptor sites and enhancing aqueous solubility.

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Central Nervous System (CNS) Modulation: The ability of the piperidine scaffold to cross the blood-brain barrier has made it a crucial component in drugs targeting the CNS.[2] This includes treatments for pain, psychiatric disorders, and neurodegenerative diseases.[2][5]

-

Anticancer Activity: A growing number of piperidine-containing compounds have been identified as potent anticancer agents, targeting various aspects of cancer progression such as uncontrolled cell proliferation and apoptosis evasion.[6][7]

-

Antimicrobial Properties: Synthetic piperidines have also shown significant potential as anti-infective agents, with activity against a range of bacterial and fungal pathogens.[8][9]

Key Synthetic Strategies for Piperidine Derivatives

The construction of the piperidine core is a fundamental task in synthetic organic chemistry. A variety of methods have been developed, ranging from classical cyclization reactions to modern catalytic asymmetric transformations.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the hydrogenation of readily available pyridine precursors.[3] This approach involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation of a Substituted Pyridine

-

Materials: Substituted pyridine (1.0 mmol), Platinum(IV) oxide (PtO₂, 5 mol%), Glacial acetic acid (5-10 mL), Hydrogen gas (H₂), Ethyl acetate, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

In a high-pressure reactor vessel, dissolve the substituted pyridine in glacial acetic acid.

-

Carefully add the PtO₂ catalyst to the solution.

-

Securely seal the reactor and purge with an inert gas (e.g., nitrogen).

-

Pressurize the reactor with hydrogen gas to 50-70 bar.

-

Stir the reaction vigorously at room temperature for the designated time, monitoring completion by TLC or GC-MS.

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with inert gas.

-

Filter the reaction mixture through Celite® to remove the catalyst, rinsing with ethyl acetate.

-

Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

-

Purify the crude product by distillation or column chromatography as needed.

-

This is a generalized protocol and may require optimization for specific substrates.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition method for the construction of six-membered nitrogen-containing heterocycles, including piperidines. This reaction typically involves the [4+2] cycloaddition of an imine (dienophile) with a diene.

Experimental Protocol: Three-Component Aza-Diels-Alder Reaction

-

Materials: α,β-Unsaturated carboxylic acid (1.0 mmol), Toluene, Acyl azide (1.1 mmol), Aldehyde (1.1 mmol), 3-Methyl-1-phenyl-2-phospholene-1-oxide (10 mol%), Enamine (1.2 mmol), Lewis acid (e.g., NbCl₅, 10 mol% or stoichiometric).

-

Procedure:

-

Isocyanate Formation: In a flask equipped with a reflux condenser, dissolve the acyl azide in toluene and heat to reflux. Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2142 cm⁻¹) and the appearance of the isocyanate peak (~2259 cm⁻¹).

-

Aza-Wittig Reaction: Once the isocyanate formation is complete (typically ~30 minutes), cool the solution to room temperature. In a separate flask, dissolve the aldehyde and the phospholene oxide catalyst in toluene and heat to reflux. Add the isocyanate solution dropwise over 2 hours to this mixture to form the 2-azadiene in situ.

-

Diels-Alder Cycloaddition: After the addition is complete, add the enamine and the Lewis acid to the reaction mixture. Continue to stir at reflux until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]

-

Caution: Acyl azides are potentially explosive and should be handled with care behind a blast shield.[10]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems, including piperidine-annulated structures. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[11][12]

Experimental Protocol: General Pictet-Spengler Synthesis of a Tetrahydro-β-carboline

-

Materials: Tryptamine (1.0 eq), Aldehyde (e.g., benzaldehyde, 1.0-1.2 eq), Solvent (e.g., dichloromethane), Acid catalyst (e.g., trifluoroacetic acid), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve tryptamine in the chosen solvent.

-

Add the aldehyde dropwise to the stirred solution at room temperature.

-

Add the acid catalyst to the reaction mixture.

-

Stir the reaction at the desired temperature (room temperature to reflux) for 1 to 24 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.[12]

-

Quantitative Data on Piperidine Derivatives

The following tables summarize key quantitative data for various classes of piperidine derivatives, providing a basis for structure-activity relationship (SAR) studies.

Anticancer Activity

Table 1: In Vitro Anticancer Activity of Selected Piperidine Derivatives (IC₅₀/GI₅₀ Values in µM)

| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) | Reference |

| Compound 17a | PC3 | Prostate Cancer | Concentration-dependent inhibition | [6] |

| DTPEP | MDA-MB-231 | ER-negative Breast Cancer | Inhibits cell proliferation | [6] |

| DTPEP | MCF-7 | ER-positive Breast Cancer | Inhibits cell proliferation | [6] |

| Compound 3a | LOX IMVI | Human Melanoma | 26.7 ± 1.50 | [13] |

| Compound 3i | LOX IMVI | Human Melanoma | 25.4 ± 1.43 | [13] |

| Compound 3j | A498 | Human Renal Cancer | 33.9 ± 1.91 | [13] |

| Compound 8g | A-549 | Lung Cancer | 15.94 ± 0.201 | [14] |

| Compound 8g | MCF-7 | Breast Cancer | 22.12 ± 0.213 | [14] |

| Compound 10b | A-549 | Lung Cancer | 16.56 ± 0.125 | [14] |

| Compound 10b | MCF-7 | Breast Cancer | 24.68 ± 0.217 | [14] |

| Compound 11o | Capan-1 | Pancreatic Adenocarcinoma | 1.4 | [15] |

| Compound 7f | (EGFR inhibition) | - | 59.24 nM | [15] |

Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Piperidine Derivatives (µg/mL)

| Compound ID | S. aureus | B. subtilis | E. coli | K. pneumoniae | C. albicans | Reference |

| Compound 3 | 128 | - | - | - | 32 | [9] |

| Compound 5 | 32 | - | - | - | 64 | [9] |

| Compound 6 | 64 | - | - | - | 32 | [9] |

| Compound 7 | 64 | - | - | - | 64 | [9] |

| Compound 6 (another study) | - | 0.75 | 1.5 | 1.5 | - | [8] |

| Compound 4 (piperazine) | 16 | - | - | - | - | [16] |

| Compound 6c (piperazine) | 16 | - | 8 | - | - | [16] |

| Compound 6d (piperazine) | 16 | 16 | - | - | - | [16] |

| Compound 7b (piperazine) | - | 16 | - | - | - | [16] |

| Compound 11 (vs. M. tuberculosis) | - | - | - | - | - | [17] |

| Compound 19 (vs. M. tuberculosis) | - | - | - | - | - | [17] |

CNS Activity

Table 3: Receptor Binding Affinities (Ki) of Selected Piperidine Derivatives for CNS Targets

| Compound ID | Target Receptor | Ki (nM) | Reference |

| Compound 5 | σ₁ Receptor | 3.64 | [18][19] |

| Compound 5 | H₃ Receptor | 7.70 | [18][19] |

| Compound 11 | σ₁ Receptor | 4.41 | [19] |

| Compound 11 | H₃ Receptor | 6.2 | [19] |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₁ Receptor | 0.96 ± 0.05 | [20] |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₂ Receptor | 91.8 ± 8.1 | [20] |

| Compound 18a | σ₁ Receptor | 7.9 | [21] |

| Compound 18b | σ₁ Receptor | 89.4 | [21] |

| Compound 13a | σ₁ Receptor | 108 | [21] |

| Compound 4a | σ₁ Receptor | 165 | [21] |

Signaling Pathways and Experimental Workflows

Visualizing complex biological and chemical processes is crucial for understanding the mechanism of action and the synthetic strategies for piperidine derivatives. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Signaling Pathways

Many piperidine-based drugs exert their effects by modulating key signaling pathways in the CNS.

Experimental Workflow

The synthesis and evaluation of novel piperidine derivatives typically follow a structured workflow.

Conclusion

The synthetic piperidine scaffold continues to be a remarkably fruitful area of research in drug discovery. Its structural versatility and favorable pharmacological properties have led to the development of numerous clinically successful drugs for a wide range of diseases. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of piperidine derivatives promise to yield the next generation of innovative therapeutics. This guide provides a foundational understanding of the key aspects of piperidine chemistry and pharmacology, intended to support the endeavors of researchers in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academicjournals.org [academicjournals.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Harnessing Conformational Rigidity: A Technical Guide to Piperidine Linkers in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest. A PROTAC molecule is composed of three key elements: a warhead that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] Initially viewed as a simple tether, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][] This guide provides an in-depth analysis of piperidine-containing linkers, focusing on how their conformational rigidity is strategically employed to optimize PROTAC performance.

The Pivotal Role of Linker Rigidity

The linker's architecture—its length, composition, and flexibility—profoundly influences the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][4] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are synthetically accessible, they can incur an entropic penalty upon binding, potentially destabilizing the ternary complex.[5]

In contrast, rigid linkers, particularly those incorporating saturated heterocyclic scaffolds like piperidine, have gained prominence.[1][2] The conformational constraint imposed by the piperidine ring can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation.[1][5][6] This pre-organization can lead to enhanced degradation potency and improved metabolic stability.[1][] The successful application of rigid linkers is exemplified in the clinical candidates ARV-110 and ARV-471, where replacing a flexible linker with a more rigid structure containing piperidine and piperazine moieties significantly boosted their potency and metabolic stability.[1][]

PROTAC Mechanism of Action: A Signaling Cascade

The primary function of a PROTAC is to act as a molecular bridge, initiating a cascade of events that culminates in the degradation of the target protein.[4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[4][7]

Impact of Piperidine Linkers on PROTAC Properties

The incorporation of a piperidine moiety into a PROTAC linker offers several advantages that can be fine-tuned to enhance overall drug-like properties.

-

Enhanced Ternary Complex Stability: The rigidity of the piperidine ring restricts the conformational freedom of the linker, which can reduce the entropic cost of forming the ternary complex, thereby increasing its stability and leading to more efficient protein degradation.[1][5]

-

Improved Physicochemical Properties: Piperidine-containing linkers can favorably modulate a PROTAC's physicochemical profile. The nitrogen atom in the piperidine ring is basic and can be protonated at physiological pH, which can improve the solubility of the PROTAC molecule.[8][9] This is a critical attribute, as many PROTACs are large molecules that often suffer from poor solubility.[10] The strategic placement of piperidine and other hydrophilic groups helps to balance the lipophilicity of the resulting compound.[8][11]

-

Increased Metabolic Stability: Compared to linear alkyl or PEG linkers, the cyclic structure of piperidine can be less susceptible to metabolic degradation, potentially leading to an improved pharmacokinetic profile and better in vivo efficacy.[][12]

Quantitative Analysis of Rigid Linker-Containing PROTACs

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize data for PROTACs where linker rigidity plays a key role in their performance.

Table 1: Comparative Degradation of Hematopoietic Prostaglandin D Synthase (H-PGDS) by PROTACs with Varying Linker Rigidity

| PROTAC | Linker Moiety | DC50 (nM) | Dmax (%) | Reference(s) |

| PROTAC-1 | Piperazine-Piperidine (with carbonyl) | 0.094 ± 0.044 | >90 | [13] |

| PROTAC-2 | Piperazine-Piperidine (without carbonyl) | 0.22 ± 0.070 | >90 | [13] |

| PROTAC-3 | Azaspiro[3.5]nonane ring | 0.15 ± 0.072 | >90 | [13] |

| PROTAC-4 | Azaspiro[5.5]undecane scaffold | 0.19 ± 0.044 | >90 | [13] |

This table illustrates how subtle changes in linker flexibility, achieved by removing a carbonyl group or introducing spirocyclic systems, can impact degradation potency. While all compounds showed potent degradation, a trade-off between membrane permeability and ternary complex stability was observed.[13]

Table 2: Degradation Profile of Androgen Receptor (AR) Degrader ARD-69

| Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| LNCaP | 0.86 | >95 | [6] |

| VCaP | 0.76 | >95 | [6] |

| 22Rv1 | 10.4 | >95 | [6] |

ARD-69 features a rigid linker that incorporates a piperidine and a piperazine-like moiety, contributing to its sub-nanomolar degradation potency in certain prostate cancer cell lines.[6][10]

Experimental Protocols for PROTAC Evaluation

A systematic evaluation is crucial to characterize the efficacy and mechanism of action of a novel PROTAC.[4][7]

This is the most fundamental method to directly measure the reduction in target protein levels.[4]

-

Cell Culture and Treatment: Plate a suitable cell line at an appropriate density. Once attached, treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample, separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Detection: After washing, incubate the membrane with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate DC50 and Dmax values from the concentration-response curve.

This assay determines the effect of protein degradation on cell health and proliferation.[4]

-

Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

-

Assay: Use a commercially available reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's protocol. For CellTiter-Glo®, add the reagent to each well, mix, and incubate to stabilize the luminescent signal.

-

Measurement: Read the luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a plate reader.

-

Data Analysis: Plot the signal versus PROTAC concentration to determine the concentration that inhibits cell growth by 50% (GI50).

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[4]

-

Cell Treatment: Treat cells with the PROTAC at an effective concentration, a vehicle control, and the PROTAC in combination with a proteasome inhibitor (e.g., MG132). The MG132 co-treatment will lead to the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells as described in Protocol 1.

-

Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein, coupled to protein A/G beads, to immunoprecipitate the target protein.

-

Elution and Western Blot: Elute the protein from the beads and perform a Western blot as described in Protocol 1.

-

Detection: Probe the membrane with an antibody against ubiquitin.

-

Data Analysis: The appearance of a high-molecular-weight smear or ladder in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[4]

Workflow and Logic in PROTAC Design

The development of an effective PROTAC involves a systematic workflow, from initial design to candidate selection. The choice between a flexible and a rigid linker is a critical decision point in this process.

Conclusion

The linker is a master regulator of PROTAC function, and the incorporation of conformationally rigid motifs like piperidine is a powerful strategy for optimizing degrader performance. By constraining the PROTAC into a bioactive conformation, piperidine linkers can enhance the formation and stability of the ternary complex, leading to more potent and efficient protein degradation.[1] Furthermore, they can bestow favorable physicochemical and pharmacokinetic properties, such as improved solubility and metabolic stability.[][8] However, the rational design of these linkers requires a careful balance, as excessive rigidity can sometimes be detrimental if the pre-determined conformation is not optimal for the specific protein-protein interactions required.[5] A systematic approach, combining rational design with comprehensive experimental evaluation, is essential for harnessing the full potential of piperidine linkers in the development of next-generation protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. explorationpub.com [explorationpub.com]

- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carbamate Group Stability in Diverse Chemical Environments

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, characterized by its unique amide-ester hybrid nature, is a cornerstone in medicinal chemistry and drug development.[1] It serves not only as a stable structural component in many therapeutic agents but also as a versatile linker in prodrug design, enabling controlled release of active pharmaceutical ingredients.[1][2] Understanding the stability of the carbamate linkage under various chemical and biological conditions is paramount for designing effective, safe, and stable therapeutics. This guide provides a comprehensive overview of the factors governing carbamate stability, detailed experimental protocols for its assessment, and visual aids to clarify key mechanisms and workflows.

Core Principles of Carbamate Stability

The stability of a carbamate is not intrinsic but is profoundly influenced by its surrounding environment and molecular structure. The central C-N bond possesses a degree of double bond character due to resonance, lending it conformational rigidity.[1][2][3] However, this bond is generally more susceptible to hydrolysis than an amide bond but more stable than a typical ester linkage.[2] The key factors influencing its stability are pH, temperature, enzymatic activity, and the electronic and steric properties of its substituents.

The carbamate linkage is susceptible to hydrolysis under both acidic and alkaline conditions, with the mechanism and rate being highly pH-dependent.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This mechanism is generally slower than base-catalyzed hydrolysis. Studies on compounds like ethyl carbamate have shown a shift from an A2 to an A1 mechanism with increasing acidity.[4]

-

Base-Catalyzed Hydrolysis: In alkaline environments, the hydroxide ion directly attacks the electrophilic carbonyl carbon.[5] The mechanism differs based on the substitution at the nitrogen atom.

-

Primary/Secondary Carbamates (N-H present): Hydrolysis often proceeds via an E1cb (Elimination Unimolecular conjugate Base) mechanism, where the nitrogen proton is abstracted, followed by elimination to form an isocyanate intermediate, which is then rapidly hydrolyzed.[3][6]

-

Tertiary Carbamates (No N-H): Hydrolysis typically follows a BAC2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism, similar to ester hydrolysis.[6]

-

Generally, carbamates are most stable at neutral or slightly acidic pH and show increased degradation rates at pH extremes.

The electronic and steric nature of the substituents on both the nitrogen (R¹) and oxygen (R²) atoms of the carbamate group (R¹-NH-CO-OR²) significantly modulates its stability.

-

Electronic Effects: Electron-withdrawing groups on the N-aryl ring can decrease the rotational barrier of the C-N bond, indicating more single-bond character and potentially affecting stability.[7] Conversely, electron-donating groups tend to increase the barrier.

-

Steric Effects: Steric hindrance around the carbonyl group can impede the approach of nucleophiles, thereby increasing the carbamate's stability.[8] For instance, N,N-disubstituted carbamates are often significantly more stable against hydrolysis than their N-monosubstituted counterparts.[9]

-

Nature of the Leaving Group (OR²): The stability of the carbamate is inversely related to the pKa of the corresponding alcohol or phenol leaving group (R²OH). Carbamates derived from phenols (lower pKa) are generally more chemically labile than those derived from alcohols.[2]

A qualitative trend for the metabolic lability of carbamates has been proposed, decreasing in the following order: aryl-OCO-NHalkyl >> alkyl-OCO-NHalkyl ~ alkyl-OCO-N(alkyl)₂ ≥ alkyl-OCO-N(endocyclic) ≥ aryl-OCO-N(alkyl)₂ ~ aryl-OCO-N(endocyclic) ≥ alkyl-OCO-NHAryl ~ alkyl-OCO-NHacyl >> alkyl-OCO-NH₂ > cyclic carbamates.[2]

In biological systems, carbamate stability is often dictated by enzymatic hydrolysis rather than simple chemical hydrolysis. This is a critical consideration for carbamate-based prodrugs, which are designed to be cleaved by specific enzymes to release the active drug.[3][10]

-

Key Enzymes: Carboxylesterases (CEs), cytochrome P450 (CYP450) monooxygenases, and butyrylcholinesterase are primary enzymes involved in carbamate metabolism.[3][9][11] Carboxylesterases, abundant in the liver, are particularly important for the activation of many carbamate prodrugs.[11]

-

Structural Influence: The susceptibility to enzymatic cleavage is highly structure-dependent. N,N-disubstituted carbamates can be stable in plasma but may be metabolized by liver microsomes via CYP450-catalyzed hydroxylation, leading to decomposition.[9] In contrast, N-monosubstituted carbamates are often rapidly hydrolyzed in plasma.[9]

Temperature plays a crucial role in the stability of carbamates. As with most chemical reactions, increasing the temperature accelerates the rate of hydrolysis. However, the effect can be complex, also influencing the conformational equilibrium (syn vs. anti) of the carbamate group.[2] Studies on carbamate insecticides in blood samples have shown significantly faster degradation at room temperature (25°C) compared to refrigerated conditions (4°C).[12] While specific quantitative data is sparse in literature, the Arrhenius equation generally describes the temperature dependence of the degradation rate constant. Some studies note that carbamate formation can have a weak temperature dependence within a narrow physiological range (e.g., 25–45 °C).[13][14]

Quantitative Stability Data

The following tables summarize quantitative data on carbamate stability from various literature sources, providing a comparative overview under different conditions.

Table 1: Stability of Carbamates in Aqueous Buffer and Plasma

| Compound/Carbamate Type | Condition | Half-Life (t½) | Reference |

| N-monosubstituted carbamates (dopaminergic prodrugs) | pH 7.4, 37°C | 4 - 40 min | [9] |

| N,N-disubstituted carbamates (dopaminergic prodrugs) | pH 7.4, 37°C & Plasma | Stable | [9] |

| N-methyl-N-[2-(methylamino)ethyl]carbamate | pH 7.4, 37°C | 36.3 min | [2] |

| N-alkyl carbamate esters of entacapone | pH 7.4 Buffer | 14.9 - 20.7 h | [8] |

| N-alkyl carbamate esters of entacapone | Human Serum | 0.8 - 2.7 h | [8] |

| Carbaryl (insecticide) | Rat Plasma | 77 min | [15] |

| Landrin (insecticide) | Rat Plasma | 42 min | [15] |

Table 2: Stability of Carbamate Insecticides in Whole Blood at Different Temperatures

| Compound | Storage Temperature | Time to >15% Degradation | Reference |

| Carbaryl | 25°C (Room Temp) | 7 - 30 days | |

| 4°C (Refrigerated) | 7 - 180 days | ||

| Carbofuran | 25°C (Room Temp) | 7 - 30 days (Fastest rate) | |

| 4°C (Refrigerated) | 7 - 180 days (Fastest rate) | ||

| Propoxur | 25°C (Room Temp) | 7 - 30 days | |

| 4°C (Refrigerated) | 7 - 180 days |

Visualizing Mechanisms and Workflows

Experimental Protocols for Stability Assessment

Detailed and standardized protocols are essential for accurately determining carbamate stability.

Objective: To determine the kinetic stability of a carbamate compound across a range of pH values in aqueous buffers.

Materials:

-

Carbamate test compound

-

HPLC-grade acetonitrile and methanol

-

HPLC-grade water

-

Standard buffers (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10)

-

Constant temperature incubator or water bath (set to 37°C)

-

Validated HPLC or LC-MS/MS system with a suitable column

-

Autosampler vials

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the carbamate compound (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile or methanol.[16]

-

Reaction Solution Preparation: For each pH condition, dilute the stock solution into the respective aqueous buffer to a final concentration of ~10-50 µg/mL. The final concentration of the organic solvent should be minimal (<1%) to avoid affecting the reaction kinetics.

-

Incubation: Place the reaction solutions in a constant temperature incubator set at 37°C.

-

Time-Point Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

-

Reaction Quenching: Immediately quench the reaction by diluting the aliquot into a vial containing a cold organic solvent (e.g., acetonitrile) to stop further degradation.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to quantify the concentration of the remaining parent carbamate compound.

-

Data Analysis:

-

For each pH, plot the natural logarithm of the remaining parent compound concentration (ln[C]) versus time.

-

If the reaction follows first-order kinetics, the plot will be linear. The slope of this line is equal to the negative of the rate constant (-k).

-

Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k .

-

Finally, plot the calculated half-life or rate constant versus pH to generate a comprehensive pH-rate profile.

-

Objective: To evaluate the stability of a carbamate compound in a biological matrix (plasma), which accounts for both chemical hydrolysis and enzymatic degradation.

Materials:

-

Carbamate test compound

-

Control compound (known stable and unstable compounds)

-

Plasma (e.g., human, rat, mouse), anticoagulated with heparin

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or methanol, potentially containing an internal standard

-

Constant temperature incubator or water bath (set to 37°C)

-

Centrifuge

-

Validated LC-MS/MS system

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the carbamate compound (e.g., 1 mg/mL) in acetonitrile or DMSO.

-

Incubation:

-

Pre-warm plasma and phosphate buffer to 37°C.

-

Spike the stock solution into the plasma to achieve a final concentration (e.g., 1-10 µM). The final organic solvent concentration should be kept low (<1%).

-

Gently mix and incubate at 37°C.

-

-

Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.

-

Protein Precipitation: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile (with internal standard) to stop the enzymatic reaction and precipitate plasma proteins.

-

Centrifugation: Vortex the samples thoroughly and then centrifuge at high speed (e.g., >12,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to new vials and analyze using a validated LC-MS/MS method to determine the concentration of the parent carbamate compound remaining.

-

Data Analysis:

-

Plot the percentage of the parent compound remaining versus time.

-

From the slope of the initial linear portion of the ln[concentration] vs. time plot, determine the rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Conclusion

The stability of the carbamate group is a multifaceted property governed by a delicate interplay of pH, temperature, enzymatic activity, and molecular structure. A thorough understanding of these factors is indispensable for medicinal chemists and drug development scientists. By leveraging this knowledge, researchers can rationally design carbamate-containing molecules with desired stability profiles—whether for long-term persistence as a stable drug or for controlled cleavage as a prodrug linker. The application of robust experimental protocols, as detailed in this guide, is essential for the accurate characterization of these stability profiles, ultimately facilitating the development of safer and more effective therapeutic agents.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. www3.nd.edu [www3.nd.edu]

- 8. researchgate.net [researchgate.net]

- 9. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics and metabolism of two carbamate insecticides, carbaryl and landrin, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic and Mass Spectrometric Characterization of Benzyl (piperidin-4-ylmethyl)carbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride is a key bifunctional molecule often utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The precise structure and purity of the linker are critical for the efficacy of the final PROTAC molecule. This guide provides a summary of the expected spectroscopic and mass spectrometric data for this compound, along with generalized experimental protocols for its characterization.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₂₁ClN₂O₂

-

Molecular Weight: 284.78 g/mol

Spectroscopic and Mass Spectrometric Data

Table 1: Expected ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.5 (broad s) | Singlet (broad) | 1H | NH₂⁺ (piperidine) |

| ~7.35 | Multiplet | 5H | Ar-H (benzyl) |

| ~5.10 | Singlet | 2H | O-CH₂-Ar |

| ~3.40 | Multiplet | 2H | N-CH₂ (piperidine, equatorial) |

| ~3.10 | Multiplet | 2H | N-CH₂ (piperidine, axial) |

| ~3.05 | Triplet | 2H | CH₂-NH |

| ~2.00 | Multiplet | 2H | CH (piperidine) |

| ~1.85 | Multiplet | 1H | CH (piperidine) |

| ~1.40 | Multiplet | 2H | CH₂ (piperidine) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The hydrochloride salt will show a broad singlet for the piperidinium proton and may cause shifts in the adjacent piperidine protons compared to the free base.

Table 2: Expected ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~156.5 | C=O (carbamate) |

| ~136.0 | Ar-C (quaternary) |

| ~128.5 | Ar-CH |

| ~128.0 | Ar-CH |

| ~127.8 | Ar-CH |

| ~67.0 | O-CH₂-Ar |

| ~45.0 | CH₂-NH |

| ~43.5 | N-CH₂ (piperidine) |

| ~35.0 | CH (piperidine) |

| ~28.0 | CH₂ (piperidine) |

Note: Chemical shifts are approximate and based on typical values for similar functional groups.

Table 3: Expected Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Expected [M+H]⁺ (for the free base) | 249.1598 |

| Molecular Formula (free base) | C₁₄H₂₀N₂O₂ |

Note: In mass spectrometry, the hydrochloride salt will typically dissociate, and the data will reflect the mass of the free base, Benzyl (piperidin-4-ylmethyl)carbamate.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD for the hydrochloride salt) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, which will be significantly more than for ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.

-

Analysis:

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

-

Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Acquire data over a mass range that includes the expected molecular ion.

-

For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Logical Workflow and Application

Benzyl (piperidin-4-ylmethyl)carbamate serves as a linker in the synthesis of PROTACs. The following diagram illustrates a generalized workflow for its synthesis and subsequent use in creating a PROTAC molecule.

Caption: A generalized workflow for the synthesis of Benzyl (piperidin-4-ylmethyl)carbamate and its application as a linker in the assembly of a PROTAC molecule.

This compound is a valuable tool for researchers in drug discovery, particularly those working on targeted protein degradation. Accurate characterization using the methods described in this guide is essential to ensure the quality and reliability of the resulting PROTACs.

References

The Carbamate Motif: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, once relegated to a supporting role in organic synthesis, has emerged as a critical structural motif in the design and development of novel therapeutics. Its unique combination of physicochemical properties, including its stability, hydrogen bonding capabilities, and role as a bioisostere of the amide bond, has cemented its importance in medicinal chemistry. This guide provides a comprehensive overview of the carbamate motif, detailing its synthesis, applications in drug design, and the quantitative data underpinning its therapeutic relevance.

Physicochemical Properties and Stability

The carbamate linkage, an ester of a carbamic acid, possesses a unique hybrid structure that blends the features of amides and esters. This duality imparts a high degree of chemical and proteolytic stability, a crucial attribute for any successful therapeutic agent.[1] The resonance of the nitrogen lone pair with the carbonyl group confers a planar and rigid conformation, which can be advantageous for binding to specific biological targets.[2] Unlike amides, carbamates are generally more resistant to enzymatic hydrolysis, leading to improved pharmacokinetic profiles.[3]

The Carbamate Motif as a Bioisostere

One of the most significant roles of the carbamate group in medicinal chemistry is as a bioisostere for the amide bond.[4] Peptides and peptidomimetics are a rich source of potential drug candidates, but their therapeutic utility is often limited by poor metabolic stability and low cell permeability. Replacing a native amide linkage with a carbamate can overcome these limitations by enhancing resistance to proteases while maintaining the key hydrogen bonding interactions necessary for biological activity.[2] This strategy has been successfully employed in the development of a wide range of therapeutic agents, including protease inhibitors.

Applications in Drug Design

The versatility of the carbamate motif is evident in the broad spectrum of approved drugs that incorporate this functional group. Carbamates are integral to the therapeutic effect of drugs targeting a variety of diseases, including neurodegenerative disorders, cancer, and infectious diseases.

Enzyme Inhibition

Carbamate-containing molecules are particularly effective as enzyme inhibitors. The carbamate moiety can act as a "warhead," forming a covalent but reversible bond with key serine or cysteine residues in the active site of an enzyme. This mechanism is exemplified by the cholinesterase inhibitors used in the treatment of Alzheimer's disease, such as rivastigmine.

Caption: Covalent inhibition of an enzyme by a carbamate drug.

Prodrugs

The carbamate linkage is also extensively used in prodrug design to enhance the physicochemical and pharmacokinetic properties of parent drugs.[3] By masking a polar functional group, such as an alcohol or an amine, with a carbamate, the lipophilicity of a drug can be increased, leading to improved absorption and distribution. Once in the body, the carbamate can be cleaved by esterases to release the active therapeutic agent.

Quantitative Data on Carbamate-Containing Drugs

The following tables summarize key quantitative data for a selection of carbamate-containing drugs, highlighting their therapeutic efficacy and pharmacokinetic profiles.

| Drug | Target | Disease | IC50 / Ki |

| Rivastigmine | Acetylcholinesterase | Alzheimer's Disease | IC50: 4.6 µM |

| Felbamate | NMDA Receptor | Epilepsy | - |

| Carisbamate | - | Epilepsy | - |

| Cenobamate | - | Epilepsy | - |

| Mitomycin C | DNA | Cancer | - |

| Docetaxel | Tubulin | Cancer | - |

| Ritonavir | HIV Protease | HIV/AIDS | Ki: 0.015 nM |

| Atazanavir | HIV Protease | HIV/AIDS | Ki: <0.1 nM |

| Amprenavir | HIV Protease | HIV/AIDS | Ki: 0.6 nM |

| Darunavir | HIV Protease | HIV/AIDS | Ki: <0.01 nM |